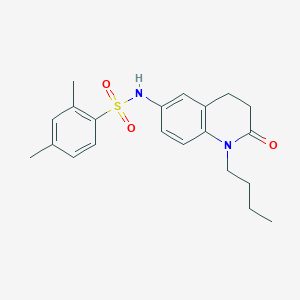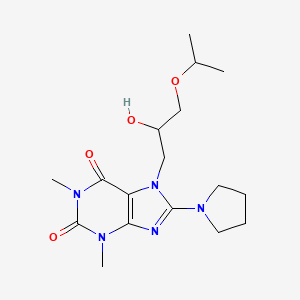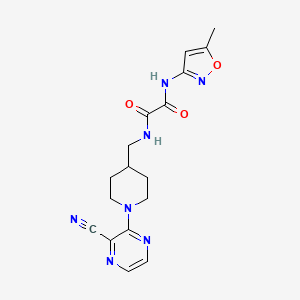
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H19N7O3 and its molecular weight is 369.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is part of a broader category of compounds with significant chemical and pharmacological interests. Various synthesis methods and modifications of related structures highlight the compound's role in the development of novel chemicals with potential applications. For instance, the synthesis of dihydropiperazine neonicotinoid compounds, including the manipulation of piperazine derivatives, indicates a methodological approach to developing insecticidal agents, showcasing the chemical's utility in agricultural chemistry (Samaritoni et al., 2003).
Biomedical Research
In the realm of biomedical research, the structural components of compounds like this compound have been explored for various therapeutic potentials. For example, PET imaging research targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with compounds structurally related to this compound has shown potential for imaging of reactive microglia, contributing to understanding neuroinflammation in disorders like Alzheimer's and Parkinson's disease (Horti et al., 2019).
Molecular Interaction Studies
The investigation into the molecular interactions and structure-activity relationships (SAR) of pyrazole derivatives, including those structurally related to this compound, has provided insights into their potential as cannabinoid receptor antagonists. This research highlights the compound's relevance in developing therapeutics for conditions modulated by cannabinoid receptors, suggesting possible applications in treating cannabinoid-related side effects or disorders (Lan et al., 1999).
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-11-8-14(23-27-11)22-17(26)16(25)21-10-12-2-6-24(7-3-12)15-13(9-18)19-4-5-20-15/h4-5,8,12H,2-3,6-7,10H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCNULBDHUCKPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)
![3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2387524.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2387526.png)
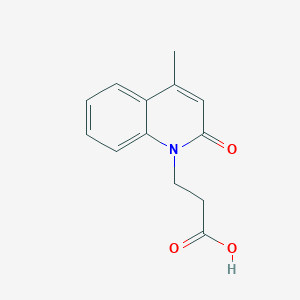
![4-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2387529.png)
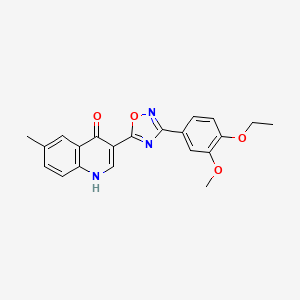
![4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2387533.png)
![1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one](/img/structure/B2387535.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)
